REACTION_CXSMILES
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O1CCOCC1.[CH3:7][N:8]1[CH:12]=[C:11](B2OC(C)(C)C(C)(C)O2)[N:10]=[CH:9]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:31]1[CH:32]=[CH:33][C:34]([NH2:38])=[N:35][C:36]=1[CH3:37]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[CH3:37][C:36]1[N:35]=[C:34]([NH2:38])[CH:33]=[CH:32][C:31]=1[C:11]1[N:10]=[CH:9][N:8]([CH3:7])[CH:12]=1 |f:2.3.4.5,7.8.9.10.11|
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Name
|
|
Quantity
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3.61 mL
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Type
|
reactant
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
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200 mg
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Type
|
reactant
|
Smiles
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CN1C=NC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
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potassium phosphate
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Quantity
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511 mg
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Type
|
reactant
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Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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150 mg
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Type
|
reactant
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Smiles
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BrC=1C=CC(=NC1C)N
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Name
|
|
Quantity
|
0.4 mL
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
|
66 mg
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The vial was purged
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Type
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CUSTOM
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Details
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flushed with argon 3 times
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Type
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CUSTOM
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Details
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The vial was then purged with argon
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Type
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CUSTOM
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Details
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sealed
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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filtered through CELITE (washed with chloroform)
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Type
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ADDITION
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Details
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diluted with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by silica gel chromatography (10-100% (10% methanol in chloroform)/hexanes, linear gradient)
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
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CC1=C(C=CC(=N1)N)C=1N=CN(C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |